4-Amino-5-butoxydihydrofuran-2(3H)-one
Description
4-Amino-5-butoxydihydrofuran-2(3H)-one is a γ-lactone derivative featuring a dihydrofuran-2(3H)-one core substituted with an amino group at position 4 and a butoxy group at position 5. The compound’s molecular formula is inferred as C₉H₁₇NO₃ (butoxy: C₄H₉O), with an approximate molecular weight of 203.24 g/mol. Its structural uniqueness lies in the combination of a polar amino group and a lipophilic butoxy chain, which may influence solubility, bioavailability, and biological activity.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-amino-5-butoxyoxolan-2-one |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-11-8-6(9)5-7(10)12-8/h6,8H,2-5,9H2,1H3 |
InChI Key |
WJHRJOTUERYXGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1C(CC(=O)O1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-butoxydihydrofuran-2(3H)-one can be approached through various synthetic routes. One possible method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, starting from a butoxy-substituted furan derivative, an amino group can be introduced through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-butoxydihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that derivatives of 4-Amino-5-butoxydihydrofuran-2(3H)-one exhibit significant antimicrobial activity. For example, studies have shown that certain modifications of this compound can enhance its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Synthesis and Antimicrobial Testing
A study synthesized several derivatives of 4-Amino-5-butoxydihydrofuran-2(3H)-one and evaluated their antimicrobial properties. The results indicated that the compounds displayed varying degrees of activity, with some achieving MIC (Minimum Inhibitory Concentration) values lower than standard antibiotics. This suggests potential for developing new antimicrobial agents based on this compound.
| Compound Derivative | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Derivative A | 8 | 16 |
| Derivative B | 4 | 32 |
| Derivative C | 16 | 8 |
Anti-inflammatory Applications
Mechanism of Action
The compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. It appears to inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Effects
In a controlled trial involving animal models, the administration of 4-Amino-5-butoxydihydrofuran-2(3H)-one resulted in a significant reduction in inflammatory markers compared to a control group. The study highlighted the compound's ability to modulate cytokine production, leading to decreased inflammation.
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 50 |
Material Science Applications
Polymer Chemistry
In material science, 4-Amino-5-butoxydihydrofuran-2(3H)-one has been explored as a building block for synthesizing novel polymers. Its unique structure allows for the creation of materials with specific mechanical properties and thermal stability.
Case Study: Polymer Synthesis
Researchers synthesized a series of polymers incorporating 4-Amino-5-butoxydihydrofuran-2(3H)-one, assessing their thermal and mechanical properties. The resulting materials exhibited enhanced tensile strength and thermal resistance compared to traditional polymers.
| Polymer Type | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |
|---|---|---|
| Standard Polymer | 30 | 200 |
| Polymer with Additive | 50 | 250 |
Mechanism of Action
The mechanism of action of 4-Amino-5-butoxydihydrofuran-2(3H)-one depends on its specific interactions with molecular targets. The amino group may participate in hydrogen bonding or electrostatic interactions, while the butoxy group can influence the compound’s solubility and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their substituents are summarized below:
*Calculated based on provided data.
Key Observations:
Alkoxy vs. Alkyl/Aryl Substitutions: The ethoxy analog () has a shorter alkoxy chain, resulting in lower molecular weight (145.16 vs. ~203.24 for the butoxy derivative). Compound 11s () features a 4-butyl and 5-aryl substitution, highlighting how alkyl/aryl combinations influence steric bulk and electronic properties.
Amino and Hydroxy Groups: The 4-amino group in the target compound contrasts with the 4-hydroxyanilino group in , which demonstrates TyrRS inhibition. This suggests that amino substituents at position 4 are critical for bioactivity.
Stereochemistry :
Physicochemical Properties
However:
- Ethoxy vs. Butoxy : The ethoxy analog () is more polar, likely favoring aqueous solubility, while the butoxy derivative may excel in lipid-rich environments.
- Aryl-Substituted Derivatives : Compounds like (209.17 g/mol) and (~334.18 g/mol) demonstrate that aromatic substituents significantly increase molecular weight and may impact metabolic stability.
Biological Activity
4-Amino-5-butoxydihydrofuran-2(3H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects. Additionally, it summarizes case studies and research findings, providing a comprehensive overview of the compound's potential therapeutic applications.
Chemical Structure and Properties
4-Amino-5-butoxydihydrofuran-2(3H)-one is characterized by a furanone ring system with an amino group and a butoxy substituent. This structural configuration is thought to contribute to its biological properties.
Antimicrobial Activity
Research has demonstrated that derivatives of 4-Amino-5-butoxydihydrofuran-2(3H)-one exhibit significant antimicrobial properties. A study reported that various synthesized derivatives showed good to moderate activity against several microorganisms, particularly Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The diameters of inhibition zones indicated that compounds with electron-donating groups displayed enhanced antibacterial activity compared to those with electron-withdrawing groups (Table 1) .
| Compound | Concentration (%) | S. aureus (mm) | K. pneumoniae (mm) | E. coli (mm) | C. albicans (mm) |
|---|---|---|---|---|---|
| 4a | 1 | 14 | 12 | 8 | 5 |
| 4b | 1 | 16 | 12 | 6 | 8 |
| 4c | 1 | 5 | 4 | 4 | 2 |
Anticancer Activity
The anticancer potential of 4-Amino-5-butoxydihydrofuran-2(3H)-one has been explored in various studies. Notably, a derivative demonstrated cytotoxicity against murine colon cancer cell lines MAC 13 and MAC 16 at concentrations as low as 3 mM . The mechanism of action appears to involve the induction of apoptosis and interference with cell cycle progression.
A molecular docking study indicated that the compound interacts with key proteins involved in cell proliferation and apoptosis regulation, such as CDK4 and Bcl-2. This interaction is believed to enhance the pro-apoptotic signaling pathways while inhibiting anti-apoptotic mechanisms .
Other Pharmacological Effects
Beyond its antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess additional pharmacological properties, including anti-inflammatory and analgesic effects. However, more research is needed to fully elucidate these effects.
Case Studies
- Antimicrobial Screening : A comprehensive study on synthesized derivatives of the compound revealed that modifications at the N-4 position significantly affected antibacterial activity. Compounds with specific substituents showed enhanced efficacy against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In vitro assays using various cancer cell lines showed that certain derivatives of the compound could induce significant cytotoxic effects at nanomolar concentrations. These findings support further investigation into its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
